molecular formula C21H26N6O B2941126 2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2380170-71-6

2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B2941126
CAS No.: 2380170-71-6
M. Wt: 378.48
InChI Key: WBNKEUTYHKNQSK-UHFFFAOYSA-N
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Description

2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazinyl group, a piperazinyl group, and a pyrano[4,3-b]pyridine core

Preparation Methods

The synthesis of 2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the pyridazinyl group: This step involves the reaction of tert-butylpyridazine with appropriate reagents to form the desired pyridazinyl intermediate.

    Introduction of the piperazinyl group: The pyridazinyl intermediate is then reacted with piperazine under controlled conditions to form the piperazinyl derivative.

    Cyclization to form the pyrano[4,3-b]pyridine core: The final step involves the cyclization of the piperazinyl derivative with suitable reagents to form the pyrano[4,3-b]pyridine core, resulting in the target compound.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridazinyl or piperazinyl moieties are replaced with other groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and other infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile can be compared with other similar compounds, such as:

    Pyridazinyl derivatives: These compounds share the pyridazinyl group and may have similar biological activities.

    Piperazinyl derivatives: Compounds with the piperazinyl group are known for their diverse pharmacological properties.

    Pyrano[4,3-b]pyridine derivatives: These compounds have the pyrano[4,3-b]pyridine core and are studied for their potential therapeutic applications.

The uniqueness of this compound lies in its combination of these structural features, which may result in unique biological activities and applications.

Properties

IUPAC Name

2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-21(2,3)18-4-5-19(25-24-18)26-7-9-27(10-8-26)20-15(13-22)12-16-14-28-11-6-17(16)23-20/h4-5,12H,6-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNKEUTYHKNQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=C(C=C4COCCC4=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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